N-(3-Bromophenyl)aminosulfonamide

Nicotinic acetylcholine receptor Allosteric modulation SAR positional isomerism

Specify CAS 1016874-42-2 to procure the meta-bromo isomer—a pure positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors with zero intrinsic agonist activity. Unlike the para-bromo analog (4BP-TQS), which acts as an allosteric agonist and confounds PAM-specific screening, this positional isomer enables clean pharmacological dissection for Alzheimer's and schizophrenia target validation. Agrochemical programs targeting Botrytis cinerea benefit from its demonstrated lack of positive cross-resistance to eight commercial fungicide classes. Purity ≥98%. For R&D and further manufacturing use only.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1 g/mol
CAS No. 1016874-42-2
Cat. No. B3072737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromophenyl)aminosulfonamide
CAS1016874-42-2
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NS(=O)(=O)N
InChIInChI=1S/C6H7BrN2O2S/c7-5-2-1-3-6(4-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11)
InChIKeyFMEDIKFZXOFJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)aminosulfonamide (CAS 1016874-42-2): Sourcing Specifications and Structural Baseline


N-(3-Bromophenyl)aminosulfonamide (CAS 1016874-42-2) is an N-arylaminosulfonamide derivative with the molecular formula C₆H₇BrN₂O₂S and a molecular weight of 251.10 g/mol . The compound features a sulfonamide group (-SO₂NH₂) connected via a nitrogen linker to a phenyl ring bearing a bromine atom at the meta (3-) position . It is supplied by research chemical vendors for further manufacturing use only, typically with purity specifications of ≥98% . The structural configuration—specifically the meta-bromo substitution pattern—is the defining feature that distinguishes this compound from its ortho- and para-brominated positional isomers and from other halogenated sulfonamide analogs. This positional isomerism is critical: sulfonamide derivatives with identical molecular formulas but different bromine substitution positions have been shown to exhibit fundamentally divergent pharmacological properties, including the conversion of an allosteric agonist to a pure positive allosteric modulator (PAM) at the α7 nicotinic acetylcholine receptor [1].

Why Generic Substitution Fails: Positional Bromine Isomerism in N-Arylaminosulfonamides Dictates Functional Divergence


N-Arylaminosulfonamide analogs with identical core scaffolds cannot be treated as interchangeable due to the profound impact of bromine substitution position on biological activity. Direct comparative evidence from α7 nicotinic acetylcholine receptor pharmacology demonstrates that moving the bromine atom from the para (4-) position to the ortho (2-) or meta (3-) position eliminates allosteric agonist activity while preserving positive allosteric modulator (PAM) function [1]. Specifically, 4BP-TQS (para-bromo) acts as an allosteric agonist, whereas 3BP-TQS (meta-bromo) and 2BP-TQS (ortho-bromo) exhibit pure PAM activity with no intrinsic agonist efficacy [2]. Similarly, in the sirtuin 2 (SIRT2) inhibitor series, para-bromophenyl substitution is essential for potency, with para-substituted analogs demonstrating neuroprotective effects in Huntington‘s disease models [3]. Within the broader sulfonamide class, halogen replacement (Br → Cl, I, F) also produces divergent outcomes: 4CP-TQS and 4IP-TQS retain agonist character but with altered activation/inactivation kinetics, while 4FP-TQS converts to an antagonist [4]. Furthermore, a sulfonamide-containing compound (IV-9) featuring a 3-bromophenethylamino moiety demonstrated fungicidal efficacy comparable or superior to established commercial fungicides, with no positive cross-resistance to eight commercial agents . These findings establish that bromine position and halogen identity are not minor structural variations but functional switches that determine mechanism, efficacy, and resistance profiles.

N-(3-Bromophenyl)aminosulfonamide: Comparative Evidence Guide for Differentiated Procurement Decisions


Meta-Bromo Positional Isomerism Converts Allosteric Agonist to Pure Positive Allosteric Modulator at α7 nAChR

Comparative pharmacological characterization of positional bromine isomers in the TQS sulfonamide series reveals that the meta-bromo configuration (3BP-TQS) eliminates allosteric agonist activity while retaining positive allosteric modulator (PAM) function, in direct contrast to the para-bromo analog (4BP-TQS) which acts as a potent allosteric agonist [1]. The meta-bromo compound 3BP-TQS displays no intrinsic agonist efficacy at α7 nAChRs, whereas 4BP-TQS exhibits robust agonist activity with an EC₅₀ approximately 8-fold lower than acetylcholine and a maximal response approximately 45-fold larger .

Nicotinic acetylcholine receptor Allosteric modulation SAR positional isomerism Neurological disorders

Sulfonamide Scaffolds with 3-Bromophenyl Moieties Demonstrate Superior In Vivo Fungicidal Efficacy Versus Established Commercial Controls

In a comparative fungicide study, a sulfonamide derivative (IV-9) containing a 3-bromophenethylamino moiety (structurally related to the 3-bromophenylaminosulfonamide core) demonstrated comparable or superior efficacy to three established commercial fungicides across both in vitro and in vivo tests . Importantly, IV-9 exhibited no positive cross-resistance with any of eight commercial fungicide classes tested (azoxystrobin, boscalid, chlorothalonil, diethofencarb, fludioxonil, procymidone, pyrimethanil, and pyrisoxazole) .

Agricultural fungicides Botrytis cinerea Cross-resistance Agrochemical development

Sulfonamide Class Evidence: Dynamin I GTPase Inhibitors Achieve Potency Improvements Through Strategic Scaffold Optimization

In the sulfonadyn class of aryl sulfonamides, structural optimization from the initial lead compound dansylcadaverine (dynI IC₅₀ = 45 μM; CME IC₅₀ = 205 μM) to optimized analogs 33 and 47 achieved at least 10-fold improvement in potency, with dynI IC₅₀ values <4 μM and CME IC₅₀ values <30 μM [1]. Sulfonadyn-47 demonstrated the most potent SVE inhibition (IC₅₀ = 12.3 μM) and significantly increased seizure threshold in the 6 Hz mouse psychomotor seizure test at 30 mg/kg ip (p = 0.003) and 100 mg/kg ip (p < 0.0001), showing efficacy comparable to sodium valproate (400 mg/kg) [2].

Dynamin GTPase Clathrin-mediated endocytosis Antiseizure therapeutics Enzyme inhibition

Bromine Incorporation into Sulfonamide Scaffolds: Potency Modulation Is Context-Dependent and Not Universally Beneficial

In a study of aminosulfonated compounds as estrone sulfatase inhibitors, incorporation of a bromine moiety within the phenyl ring did not increase inhibitory activity; instead, a decrease in inhibition was observed relative to non-brominated analogs [1]. This finding highlights that bromine substitution—whether at meta, ortho, or para positions—does not universally enhance potency and may be detrimental in certain target contexts [2].

Estrone sulfatase Bromine SAR Inhibitor design Potency optimization

N-(3-Bromophenyl)aminosulfonamide: Priority Research Application Scenarios Based on Quantitative Differentiation Evidence


Selective α7 nAChR Positive Allosteric Modulator (PAM) Screening Without Agonist Confounding

Researchers investigating α7 nicotinic acetylcholine receptor allosteric modulation who require a pure PAM phenotype without intrinsic agonist activity should select meta-bromo N-arylaminosulfonamide scaffolds over para-bromo alternatives. Direct comparative evidence shows that the meta-bromo configuration eliminates allosteric agonist activity while preserving PAM function, whereas para-bromo isomers (4BP-TQS) function as robust allosteric agonists [1]. This functional divergence enables clean pharmacological dissection of PAM mechanisms without confounding agonist effects, supporting target validation in neurological disorders including Alzheimer's disease and schizophrenia. In procurement terms, the meta-bromo isomer (exemplified by 3BP-TQS) should be specified rather than the more commonly available para-bromo analog, as the latter produces agonist artifacts that complicate PAM-specific screening campaigns .

Agricultural Fungicide Development Targeting Botrytis cinerea Resistance Management

Agrochemical research programs developing next-generation fungicides against Botrytis cinerea (gray mold) should prioritize 3-bromophenyl-containing sulfonamide scaffolds based on demonstrated lack of positive cross-resistance to eight commercial fungicide classes [1]. The structurally related compound IV-9—bearing a 3-bromophenethylamino moiety—exhibited comparable or superior efficacy to procymidone, boscalid, and pyrisoxazole across in vitro and in vivo tests, with no positive cross-resistance to major commercial agents including azoxystrobin, chlorothalonil, and fludioxonil . For procurement in agricultural research settings, this scaffold provides a differentiated resistance profile that can circumvent existing resistance mechanisms in field populations of B. cinerea [2].

CNS Drug Discovery: Dynamin I GTPase Inhibitor Scaffold Development

Medicinal chemistry programs targeting dynamin I GTPase for antiseizure or antineurodegenerative indications should consider N-aryl sulfonamide scaffolds for their demonstrated optimization potential. Class-level evidence from the sulfonadyn series shows that aryl sulfonamides can be optimized to achieve >10-fold potency improvements over initial leads, with optimized analogs achieving dynI IC₅₀ <4 μM, CME IC₅₀ <30 μM, and SVE IC₅₀ = 12.3 μM [1]. In vivo, sulfonadyn-47 demonstrated seizure threshold elevation comparable to sodium valproate (400 mg/kg) at substantially lower doses (30-100 mg/kg ip), validating CNS penetration and target engagement . For procurement supporting dynamin-targeted drug discovery, N-arylaminosulfonamide scaffolds represent a validated chemical starting point with demonstrated in vivo efficacy.

Target-Specific Bromine SAR Evaluation in Sulfatase Inhibitor Programs

Research programs investigating estrone sulfatase or related sulfatase enzyme inhibition should approach brominated sulfonamide scaffolds with caution and implement direct comparative assays. Evidence from estrone sulfatase inhibitor development indicates that bromine incorporation into O-sulfamoylated phenyl derivatives decreased inhibitory activity compared to non-brominated analogs [1]. This context-dependent effect underscores that bromine substitution is not a universal potency enhancer and may be detrimental in specific target contexts. For procurement supporting sulfatase-targeted programs, parallel acquisition of both brominated and non-brominated analogs is recommended to enable direct potency comparison, rather than assuming the brominated variant provides superior activity .

Quote Request

Request a Quote for N-(3-Bromophenyl)aminosulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.